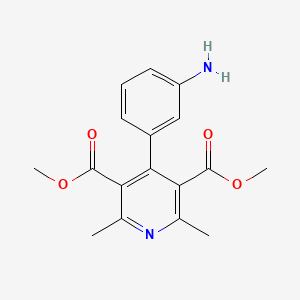
Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H18N2O4 . It has an average mass of 314.336 Da and a monoisotopic mass of 314.126648 Da .
Synthesis Analysis
While specific synthesis methods for Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate are not available in the search results, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy measurements can be used to confirm the structures of synthesized derivatives .Scientific Research Applications
Chemical Rearrangements : Kim (1986) studied the rearrangements of a similar compound, 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, under different conditions, which resulted in several products, including quinoline and benzodiazocine derivatives [Kim (1986)].
Reaction Dynamics : Anderson and Johnson (1966) investigated the base-catalysed reaction of a related compound, which could be reversed by hydrochloric acid, leading to different pyridine derivatives [Anderson & Johnson (1966)].
Structural Synthesis and Analysis : Jasinski et al. (2013) synthesized new derivatives of Hantzsch 1,4-dihydropyridine, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and analyzed them using X-ray crystallography and other techniques [Jasinski et al. (2013)].
Antimicrobial Evaluation : Prakash et al. (2011) conducted a study on the synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines, which are derivatives of 1,4-dihydropyridine [Prakash et al. (2011)].
Enantioselectivity Studies : Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters [Sobolev et al. (2002)].
properties
IUPAC Name |
dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-6-5-7-12(18)8-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAALBRWVLGNBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776552.png)
![1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2776553.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide](/img/structure/B2776554.png)
![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776555.png)

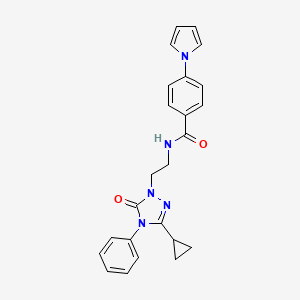
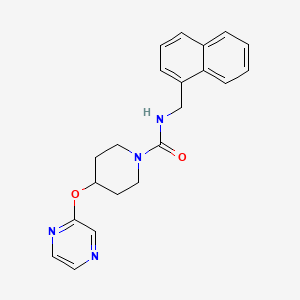
![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)
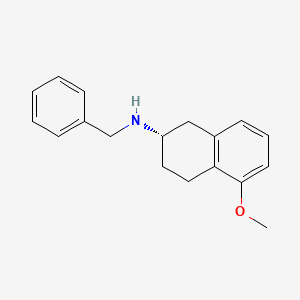

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)
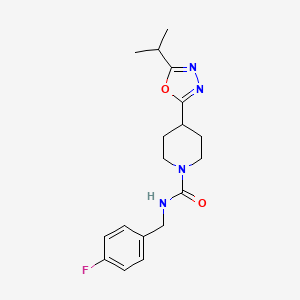
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2776574.png)